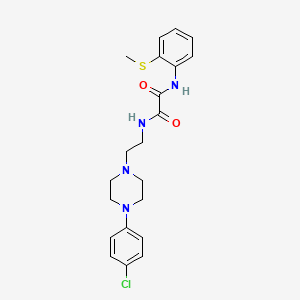
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” is a compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Chemical Reactions Analysis
The compound is a solid and is soluble in DMSO but insoluble in water . It’s important to note that the compound’s reactions would be influenced by its chemical structure, particularly the presence of the piperazine ring and the amide bond.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 373.88 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Antibacterial Activity
Piperazine derivatives have been investigated for their antibacterial properties. The compound’s structure suggests potential antibacterial activity due to the presence of both piperazine and thione moieties. Researchers can explore its efficacy against various bacterial strains and mechanisms of action .
Anxiolytic and Muscle Relaxant Properties
Given the phenylpiperazine scaffold, this compound may exhibit anxiolytic and skeletal muscle relaxant effects. Pharmacological evaluation in animal models could reveal its potential in treating anxiety disorders and muscle-related conditions .
Anti-HIV Activity
Indole derivatives, which share some structural features with our compound, have shown anti-HIV-1 activity. Investigating its potential as an HIV inhibitor could be worthwhile .
Dopamine D4 Ligand
The compound “N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide” (a closely related analog) has been identified as a potent and selective dopamine D4 ligand. Exploring the binding affinity and functional implications of our compound at dopamine receptors could yield valuable insights .
Serotonin Receptor Ligands
A one-pot synthesis of an arylpiperazine derivative (related to our compound) was investigated as a serotonin receptor ligand. Further studies could assess its affinity for specific serotonin receptor subtypes .
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including movement, reward, and the release of various hormones .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability due to the ability of DMSO to enhance the absorption of compounds.
Result of Action
As a ligand for the d4 dopamine receptor, it likely influences neuronal activity and neurotransmission within the dopaminergic pathways of the cns .
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c1-29-19-5-3-2-4-18(19)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGGEIPPURSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

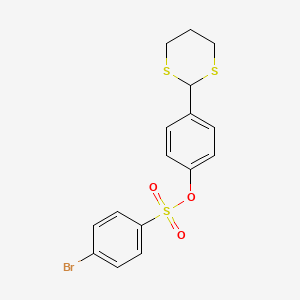
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)

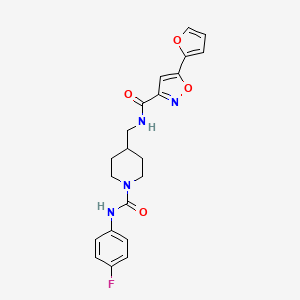

![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)

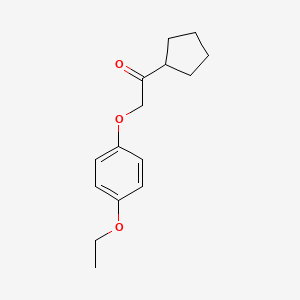
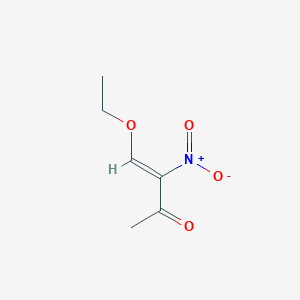
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)
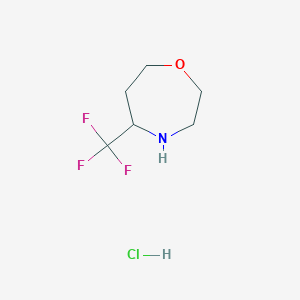
![N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2510722.png)